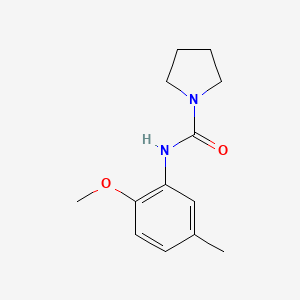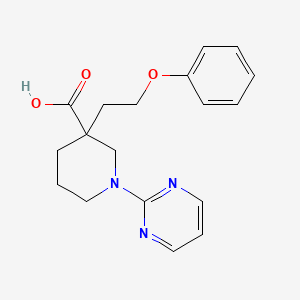![molecular formula C14H20N2O3S B5415453 N-{3-[methyl(methylsulfonyl)amino]phenyl}cyclopentanecarboxamide](/img/structure/B5415453.png)
N-{3-[methyl(methylsulfonyl)amino]phenyl}cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[methyl(methylsulfonyl)amino]phenyl}cyclopentanecarboxamide, commonly known as MMCA, is a synthetic compound that belongs to the class of anilide derivatives. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties and mechanism of action.
作用機序
The mechanism of action of MMCA involves its binding to the ATP-binding site of protein kinases, leading to the inhibition of their activity. This results in the disruption of signaling pathways involved in cell proliferation and survival, ultimately leading to cell death. MMCA has also been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
MMCA has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of various protein kinases, including the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). MMCA has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, while promoting the production of anti-inflammatory cytokines such as IL-10.
実験室実験の利点と制限
One of the main advantages of using MMCA in lab experiments is its high potency and specificity for protein kinases. This allows for the selective inhibition of specific signaling pathways and the investigation of their role in various biological processes. However, one limitation of using MMCA is its potential toxicity, as it has been shown to induce apoptosis in normal cells as well as cancer cells.
将来の方向性
There are several future directions for the use of MMCA in scientific research. One potential application is in the development of new cancer therapies, specifically targeting protein kinases involved in cell proliferation and survival. MMCA could also be used to investigate the role of anilide derivatives in other biological processes, such as inflammation and immune modulation. Additionally, further studies are needed to determine the optimal dosage and administration of MMCA to minimize potential toxicity while maximizing its therapeutic effects.
Conclusion:
In conclusion, MMCA is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its unique chemical properties and mechanism of action make it a valuable tool for investigating the role of anilide derivatives in various biological processes. While there are advantages and limitations to using MMCA in lab experiments, its potential applications in cancer research, inflammation, and immune modulation make it an exciting area for future research.
合成法
The synthesis of MMCA involves the reaction of 3-nitroaniline with cyclopentanone in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with methylsulfonyl chloride and ammonia to yield MMCA. This method has been optimized to produce high yields of MMCA while minimizing the formation of impurities.
科学的研究の応用
MMCA has been widely used in scientific research as a tool to investigate the role of anilide derivatives in various biological processes. It has been shown to have potential applications in cancer research, specifically in the inhibition of protein kinases involved in cell proliferation and survival. MMCA has also been studied for its potential anti-inflammatory and analgesic effects, as well as its ability to modulate the immune system.
特性
IUPAC Name |
N-[3-[methyl(methylsulfonyl)amino]phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-16(20(2,18)19)13-9-5-8-12(10-13)15-14(17)11-6-3-4-7-11/h5,8-11H,3-4,6-7H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOWWPWJPGKCRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1)NC(=O)C2CCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,5-dimethyl-1-piperidinyl)-3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5415378.png)


![6-(methoxymethyl)-1-methyl-4-(3-phenyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5415396.png)

![N-[1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)vinyl]-2-fluorobenzamide](/img/structure/B5415403.png)

![N~4~-{4-[(cyclohexylamino)sulfonyl]phenyl}-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5415424.png)
![5,5-dimethyl-3-(2-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5415427.png)
![2-[1-(4-methoxy-2,3-dimethylbenzyl)-4-(2-methyl-4-pyrimidinyl)-2-piperazinyl]ethanol](/img/structure/B5415433.png)
![6-{4-[1-(2,2-dimethylpropyl)-3-pyrrolidinyl]-1-piperidinyl}-9H-purine](/img/structure/B5415441.png)
![N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-1-[5-(1H-pyrazol-3-yl)-2-furyl]methanamine](/img/structure/B5415451.png)
![2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5415458.png)
![4-[(2-ethylbutanoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5415460.png)